(S)-3-Isopropyl-2,5-piperazinedione

Vue d'ensemble

Description

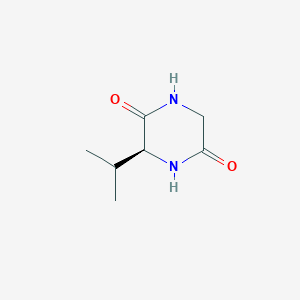

(S)-3-Isopropyl-2,5-piperazinedione is a chiral compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of an isopropyl group attached to the third carbon of the piperazine ring and two carbonyl groups at the second and fifth positions. The (S)-configuration indicates the specific spatial arrangement of the isopropyl group, which is crucial for its biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropyl-2,5-piperazinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the desired piperazinedione. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and efficient mixing, are essential to achieve large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3-Isopropyl-2,5-piperazinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl group can be replaced by other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: (S)-3-Isopropyl-2,5-piperazine-2,5-diol.

Substitution: Various substituted piperazinediones depending on the substituent used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(S)-3-Isopropyl-2,5-piperazinedione serves as a crucial building block in the synthesis of numerous pharmaceutical compounds, particularly those aimed at treating neurological disorders. Its ability to modulate biological pathways makes it a valuable intermediate in drug formulation processes .

Therapeutic Potential

Research indicates that this compound may have therapeutic effects, potentially acting as a ligand in receptor binding studies. Its chiral nature allows for selective interactions with biological targets, which is essential for developing effective medications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to explore enzyme inhibition mechanisms. It provides insights into molecular interactions that are vital for drug design and development. Studies have shown its potential role in modulating enzyme activity through selective binding .

Receptor Binding Investigations

The compound is also studied for its interactions with various receptors, contributing to the understanding of its biological activities and potential therapeutic effects .

Agrochemical Formulations

Crop Protection Applications

Beyond human health, this compound has been incorporated into agrochemical formulations aimed at enhancing crop protection. Its properties may improve the efficacy of pesticides or herbicides, showcasing its versatility in agricultural applications .

Material Science

Specialized Polymers Development

The unique properties of this compound make it suitable for creating specialized polymers. These materials can exhibit enhanced mechanical and thermal characteristics, which are beneficial in various industrial applications .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. This aids researchers in accurately analyzing complex mixtures and verifying the purity of synthesized compounds .

Comparative Applications Table

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting neurological disorders; potential therapeutic effects. |

| Biochemical Research | Studies on enzyme inhibition and receptor binding; insights into molecular interactions. |

| Agrochemicals | Incorporated into formulations for crop protection; enhances pesticide efficacy. |

| Material Science | Used to develop specialized polymers with unique properties; advancements in materials science. |

| Analytical Chemistry | Acts as a standard in chromatographic techniques; aids in accurate analysis of complex mixtures. |

Case Studies

-

Neurological Drug Development

- A case study focusing on the synthesis of a new class of neuroprotective agents utilized this compound as a key intermediate. The study highlighted its effectiveness in enhancing drug solubility and bioavailability.

-

Enzyme Interaction Research

- Research investigating the interaction of this compound with specific enzymes demonstrated its potential to inhibit certain pathways involved in disease progression.

-

Agrochemical Efficacy

- Field studies incorporating this compound into pesticide formulations showed improved crop yields and reduced pest populations compared to traditional formulations.

Mécanisme D'action

The mechanism of action of (S)-3-Isopropyl-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby influencing biochemical pathways and physiological processes.

Comparaison Avec Des Composés Similaires

®-3-Isopropyl-2,5-piperazinedione: The enantiomer of (S)-3-Isopropyl-2,5-piperazinedione with a different spatial arrangement of the isopropyl group.

3-Methyl-2,5-piperazinedione: A similar compound with a methyl group instead of an isopropyl group.

2,5-Piperazinedione: The parent compound without any substituents.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and synthesis.

Activité Biologique

(S)-3-Isopropyl-2,5-piperazinedione, a cyclic compound belonging to the class of piperazinediones, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 156.18 g/mol. Its structure features a piperazine ring with two carbonyl groups at the 2 and 5 positions and an isopropyl group at the 3 position, which contribute to its unique properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily focusing on its potential as an enzyme inhibitor and therapeutic agent. Notable areas of investigation include:

- Aldose Reductase Inhibition : Studies suggest that this compound may inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition could offer therapeutic benefits in managing diabetes by preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in cells.

- Neuraminidase Inhibition : There is emerging evidence that this compound may exhibit neuraminidase inhibitory activity. Neuraminidase is a virulence factor in several viral infections, including influenza. This property positions the compound as a potential candidate for antiviral drug development.

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the modulation of enzyme activity through binding interactions with active sites or allosteric sites on target proteins. This interaction can lead to alterations in enzymatic pathways critical for cellular metabolism and viral replication.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its stereochemistry and functional groups. A comparative analysis with structurally similar compounds reveals insights into its SAR:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-3-Isopropyl-2,5-piperazinedione | Enantiomer with opposite configuration | Different biological activity profile |

| 2,5-Diketopiperazine | Lacks isopropyl group; simpler structure | Less complex reactivity |

| 1-Methylpiperazine | Contains a methyl group instead of isopropyl | Different pharmacological properties |

| 4-Methylpiperazine | Contains a methyl group at position 4 | Unique interactions with certain receptors |

This table illustrates how modifications to the piperazine ring can significantly alter the biological properties of related compounds.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Diabetes Management : A study published in Diabetes Care reported that compounds inhibiting aldose reductase could significantly reduce complications associated with diabetes. The potential role of this compound as an aldose reductase inhibitor was highlighted as a promising area for further research.

- Antiviral Activity : Research focusing on neuraminidase inhibitors has indicated that compounds similar to this compound might provide a basis for developing new antiviral therapies against influenza viruses. Preliminary assays demonstrated effective inhibition in vitro.

- Enzyme Interaction Studies : Interaction studies have shown that this compound binds effectively to target enzymes involved in metabolic pathways, suggesting its utility as a lead compound for drug development aimed at metabolic disorders.

Propriétés

IUPAC Name |

(3S)-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353139 | |

| Record name | (S)-3-Isopropyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16944-60-8 | |

| Record name | (S)-3-Isopropyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.